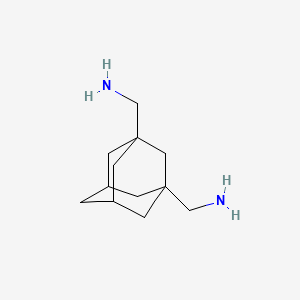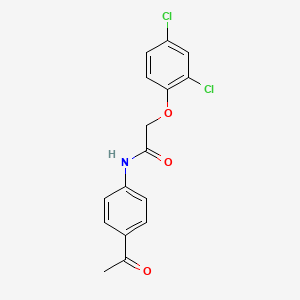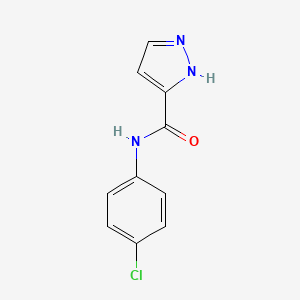![molecular formula C7H14N2 B1297412 8-Methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 51102-42-2](/img/structure/B1297412.png)
8-Methyl-3,8-diazabicyclo[3.2.1]octane
Descripción general
Descripción
8-Methyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the empirical formula C7H14N2 . It is a member of the diazabicyclooctane family .
Synthesis Analysis
The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane has been improved and made more efficient from pyroglutamic acid, utilizing amide activation . The key step of the synthesis involves the reduction and cyclization of a nitroenamine intermediate . Another approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Molecular Structure Analysis
The molecular structure of 8-Methyl-3,8-diazabicyclo[3.2.1]octane is characterized by a bicyclic framework, which is a central core of the family of tropane alkaloids . The molecular weight of the compound is 126.20 g/mol . The compound’s InChI string isInChI=1S/C7H14N2.2ClH/c1-9-6-2-3-7 (9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H . Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane include a molecular weight of 126.20 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 198.0690539 g/mol .Aplicaciones Científicas De Investigación
1. Synthesis of Tropane Alkaloids
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This research has led to the development of important methodologies for the synthesis of tropane alkaloids .
2. Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams
- Application Summary: 3-Oxidopyraziniums are azomethine ylides derived from 2(1H)-pyrazinones that can undergo 1,3-dipolar cyclo-additions with acrylate and acrylic acid derivatives . The cyclo-addition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and with methyl crotonate afforded a 3,8-diazabicyclo[3.2.1]octane .
- Methods of Application: The 2,5-diazabicyclo[2.2.2]octanes were formed from the [3.2.1] compounds via a Wagner−Meerwein rearrangement . When acrylic acid and 2-phenylacrylic acid were employed as dipolarophiles, novel tricyclic fused lactone-lactam systems were obtained .
- Results or Outcomes: The formation of these tricyclic compounds can be rationalized via the mechanism described above followed by lactonization of the 2,5-diazabicyclo[2.2.2]octane .
3. Asymmetric 1,3-Dipolar Cycloadditions
- Application Summary: The compound can be used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .
- Methods of Application: A rhodium (II) complex/chiral Lewis acid binary system is used in the cycloaddition process . This method allows the formation of optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .
- Results or Outcomes: The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee) .
Direcciones Futuras
The future directions of research on 8-Methyl-3,8-diazabicyclo[3.2.1]octane could involve the preparation of this basic structure in a stereoselective manner, as it has attracted attention from many research groups worldwide . There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Propiedades
IUPAC Name |
8-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNWMZRPXFBZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329708 | |
| Record name | 8-methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-3,8-diazabicyclo[3.2.1]octane | |
CAS RN |
51102-42-2 | |
| Record name | 8-methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

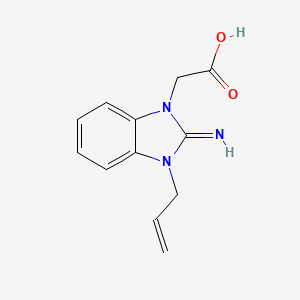
![1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1297331.png)
![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)
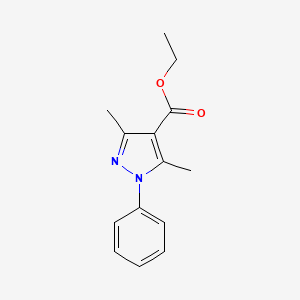
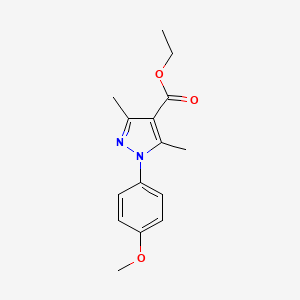
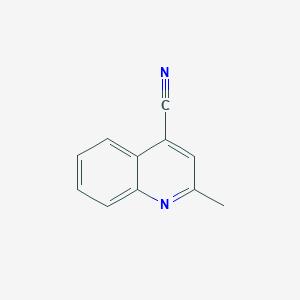
![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)
![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)
